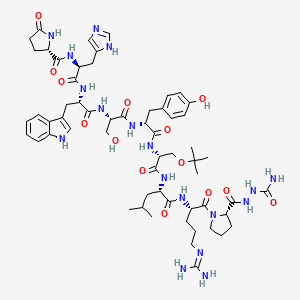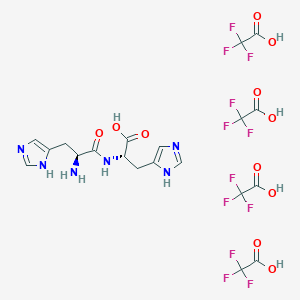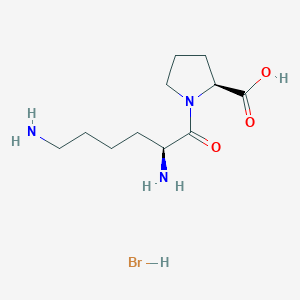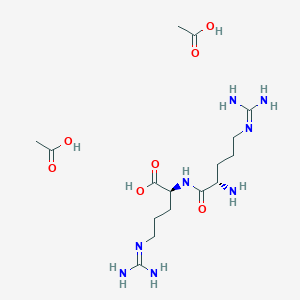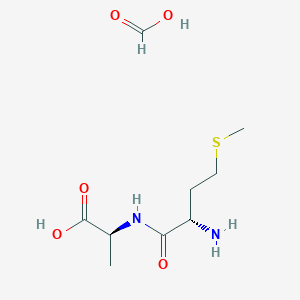
H-Met-Ala-OH formiate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Met-Ala-OH formiate, also known as HMAF, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. HMAF is a derivative of the amino acid methionine, and is composed of a five-membered ring containing two nitrogen atoms and two oxygen atoms. HMAF has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists in many disciplines.
Aplicaciones Científicas De Investigación
H-Met-Ala-OH formiate has a wide range of potential applications in scientific research. It has been used in the study of enzyme inhibition, protein folding, and DNA replication, as well as in the development of new drugs and medical treatments. H-Met-Ala-OH formiate has also been used as a model compound for studying the interactions between proteins and other molecules. In addition, H-Met-Ala-OH formiate has been used in the study of the effects of drugs on the human body, as well as in the development of new diagnostic tests for diseases.
Mecanismo De Acción
The mechanism of action of H-Met-Ala-OH formiate is not fully understood, but it is believed to involve the binding of the compound to proteins and other molecules, which then leads to changes in their structure and activity. H-Met-Ala-OH formiate has been found to bind to a range of proteins, including enzymes, receptors, and ion channels, and has been shown to modulate their activity. H-Met-Ala-OH formiate has also been found to interact with DNA, RNA, and other biomolecules, and to affect their structure and function.
Biochemical and Physiological Effects
H-Met-Ala-OH formiate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes, and to modulate the activity of ion channels and receptors. H-Met-Ala-OH formiate has also been found to affect the structure and function of DNA, RNA, and other biomolecules. In addition, H-Met-Ala-OH formiate has been found to affect the expression of genes, as well as to modulate the activity of signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Met-Ala-OH formiate has a number of advantages and limitations for laboratory experiments. One of the major advantages of using H-Met-Ala-OH formiate is that it is relatively easy to synthesize and is stable in aqueous solutions. This makes it an ideal compound for use in a variety of laboratory experiments. Additionally, H-Met-Ala-OH formiate is non-toxic and has low bioavailability, making it safe for use in laboratory experiments. However, one of the major limitations of H-Met-Ala-OH formiate is that it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
H-Met-Ala-OH formiate has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. One of the most promising areas of research is in the development of new drugs and medical treatments. H-Met-Ala-OH formiate has been found to have a range of biochemical and physiological effects, and there is potential for it to be used in the development of new drugs and treatments for a variety of conditions. Additionally, H-Met-Ala-OH formiate could be used in the development of new diagnostic tests for diseases, as well as in the study of the effects of drugs on the human body. Finally, H-Met-Ala-OH formiate could be used in the study of enzyme inhibition, protein folding, and DNA replication, as well as in the development of new materials and technologies.
Métodos De Síntesis
H-Met-Ala-OH formiate can be synthesized through a variety of methods, including the use of a Grignard reagent, the reaction of aldehydes and ketones, and the reaction of amines and alcohols. The Grignard reaction is the most common method of synthesizing H-Met-Ala-OH formiate, and involves the reaction of an organometallic reagent with an aldehyde or ketone to form an alkoxide. This alkoxide is then reacted with aqueous acid to produce H-Met-Ala-OH formiate. Other methods of synthesizing H-Met-Ala-OH formiate include the reaction of amines and alcohols, which produces an imine intermediate that can be hydrolyzed to form H-Met-Ala-OH formiate.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.CH2O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;2-1-3/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H,(H,2,3)/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURZWHGQGGGDO-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-Ala-OH formiate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



